Inarigivir

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

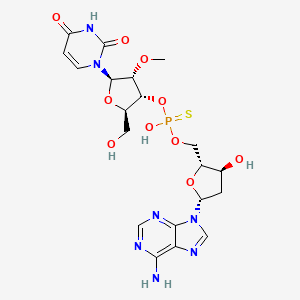

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMICVBGNUEHGE-FUQPUAIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N7O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475650-36-3 | |

| Record name | Inarigivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inarigivir: A Technical Guide to a Dinucleotide Antiviral Drug

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of inarigivir for the treatment of Hepatitis B Virus (HBV) was discontinued by Spring Bank Pharmaceuticals in January 2020. This decision was made following a patient death in the Phase IIb CATALYST trial, citing the need to ensure patient safety due to unexpected serious adverse events.[1]

Executive Summary

This compound (formerly SB 9200) is an investigational dinucleotide antiviral drug designed to function as an immunomodulator. Its primary mechanism of action involves the activation of the innate immune system through the agonism of two key intracellular pattern recognition receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This dual agonism triggers downstream signaling cascades, leading to the production of interferons and other cytokines, thereby inducing an antiviral state. This compound has demonstrated antiviral activity against both Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) in preclinical and clinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antiviral activity, and the methodologies used in its evaluation.

Mechanism of Action

This compound is a first-in-class oral modulator of the innate immune system.[2] Its antiviral effects are primarily mediated through the activation of RIG-I and NOD2.[2][3][4][5][6]

-

RIG-I Activation: As a RIG-I agonist, this compound mimics viral RNA, a pathogen-associated molecular pattern (PAMP). This binding initiates a conformational change in RIG-I, leading to its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade that culminates in the phosphorylation and nuclear translocation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7. These transcription factors then drive the expression of type I and type III interferons (IFN-α/β and IFN-λ), which are crucial for establishing an antiviral state in the host cell and neighboring cells.[7]

-

NOD2 Activation: this compound also activates NOD2, another intracellular sensor of microbial components. While the precise mechanism of NOD2 activation by this compound is not fully elucidated, it is known to contribute to the overall inflammatory and antiviral response. Activation of NOD2 typically leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in the production of pro-inflammatory cytokines and chemokines that further contribute to the antiviral immune response.

-

Dual Mechanism against HBV: In the context of HBV infection, this compound has been described as having a dual mechanism of action.[8] It not only stimulates the production of interferons to trigger a broad antiviral immune response but also appears to directly interfere with HBV replication at the level of RNA packaging (encapsidation) and reverse transcription.[8]

Signaling Pathways

The signaling pathways activated by this compound are central to its immunomodulatory and antiviral effects.

RIG-I Signaling Pathway

Caption: RIG-I signaling pathway activated by this compound.

NOD2 Signaling Pathway

Caption: NOD2 signaling pathway activated by this compound.

Quantitative Data

The antiviral activity of this compound has been quantified in both in vitro and in vivo studies.

In Vitro Antiviral Activity

| Virus | Genotype | Assay System | EC50 (µM) | EC90 (µM) | Reference |

| HCV | 1a | Replicon | 2.2 | 8.0 | [2][3][6] |

| HCV | 1b | Replicon | 1.0 | 6.0 | [2][3][6] |

Clinical Efficacy in Chronic Hepatitis B (ACHIEVE Trial)

The Phase 2 ACHIEVE trial evaluated ascending doses of this compound monotherapy for 12 weeks in treatment-naïve patients with chronic HBV, followed by 12 weeks of tenofovir disoproxil fumarate (TDF).[8][9]

| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) at Week 12 | Mean Change in HBV RNA from Baseline at Week 12 | Mean Change in HBsAg from Baseline at Week 12 | Reference |

| 25 mg | 0.6116 | -0.3856 | -0.0956 | [9] |

| 50 mg | Not explicitly stated | Not explicitly stated | Not explicitly stated | |

| 100 mg | Not explicitly stated | -0.5794 | -0.1818 | [9] |

| 200 mg | 1.5774 | Not explicitly stated | Not explicitly stated | [9] |

| Placebo | 0.0352 | -0.1474 | +0.0026 | [9] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as Cmax, Tmax, and half-life, are not extensively available in the public domain, likely due to the cessation of its clinical development.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to evaluate the efficacy of this compound. The specific parameters for the this compound studies are not publicly available.

HCV Replicon Assay

The in vitro anti-HCV activity of this compound was assessed using HCV replicon systems.

Objective: To determine the concentration of the drug that inhibits 50% (EC50) and 90% (EC90) of HCV RNA replication.

General Protocol:

-

Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are cultured under standard conditions. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: The reporter signal is normalized to cell viability (often measured in parallel using an assay like MTT or CellTiter-Glo) to account for any cytotoxic effects of the compound. The EC50 and EC90 values are then calculated by fitting the dose-response data to a sigmoidal curve.

Caption: General workflow for an HCV replicon assay.

HBV DNA Quantification

Quantitative real-time polymerase chain reaction (qPCR) is the standard method for measuring HBV DNA levels in patient serum.

Objective: To quantify the amount of HBV DNA in clinical samples to assess viral load.

General Protocol:

-

Sample Collection: Whole blood is collected from patients, and serum is separated.

-

DNA Extraction: Viral DNA is extracted from the serum samples using a commercial kit.

-

qPCR Reaction Setup: A qPCR master mix is prepared containing a DNA polymerase, dNTPs, and primers and probes specific to a conserved region of the HBV genome. The extracted DNA is added to the reaction mix.

-

Real-Time PCR: The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence signal generated during the amplification of the target DNA in real-time.

-

Quantification: A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient samples is determined by comparing their amplification data to the standard curve.

Caption: General workflow for HBV DNA quantification by qPCR.

HBsAg ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the level of Hepatitis B surface antigen (HBsAg) in patient serum.

Objective: To measure the concentration of HBsAg in clinical samples as a marker of viral protein production.

General Protocol:

-

Plate Coating: Microtiter plates are coated with a capture antibody specific for HBsAg.

-

Sample Addition: Patient serum samples and standards with known HBsAg concentrations are added to the wells.

-

Incubation: The plate is incubated to allow HBsAg in the samples to bind to the capture antibody.

-

Washing: The plate is washed to remove unbound components.

-

Detection Antibody: A detection antibody, also specific for HBsAg and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

-

Incubation and Washing: The plate is incubated again to allow the detection antibody to bind to the captured HBsAg, followed by another wash step.

-

Substrate Addition: A substrate for the enzyme is added, which results in a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader.

-

Quantification: The concentration of HBsAg in the patient samples is determined by comparing their absorbance values to the standard curve.

Conclusion

This compound is a dinucleotide antiviral drug that showed promise as a novel immunomodulatory agent for the treatment of chronic viral infections, particularly HBV and HCV. Its mechanism of action, centered on the activation of the RIG-I and NOD2 pathways, represents a distinct approach to antiviral therapy by harnessing the host's innate immune system. While its development for HBV was halted due to safety concerns, the data gathered from its preclinical and clinical evaluation provide valuable insights into the potential of innate immune agonists in antiviral drug development. The information presented in this technical guide summarizes the key scientific and clinical findings related to this compound.

References

- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 7. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]

Inarigivir's Effect on Innate Immune Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inarigivir (formerly SB 9200) is an orally available small molecule nucleic acid hybrid (SMNH) designed as a dual agonist for the intracellular pattern recognition receptors (PRRs) Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By simultaneously engaging these two distinct innate immune sensors, this compound initiates a multi-pronged signaling cascade, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and the expression of a broad array of Interferon-Stimulated Genes (ISGs). This coordinated response culminates in potent antiviral activity, primarily investigated in the context of chronic Hepatitis B Virus (HBV) infection. This document provides a detailed overview of this compound's mechanism of action, a summary of its observed antiviral effects, detailed experimental protocols for assessing its activity, and diagrams of the core signaling pathways it modulates.

It is important to note that the clinical development of this compound for HBV was discontinued due to safety concerns, including a patient death in a Phase IIb trial.[1]

Core Mechanism of Action: Dual Agonism of RIG-I and NOD2

This compound functions as an immunomodulator by mimicking pathogen-associated molecular patterns (PAMPs) that are recognized by RIG-I and NOD2, thereby triggering the host's innate defense mechanisms.

-

RIG-I Activation: RIG-I is a cytosolic sensor that detects viral RNA, specifically short double-stranded RNA (dsRNA) containing a 5'-triphosphate moiety. This compound's structure allows it to bind to and activate RIG-I, initiating a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS). This leads to the phosphorylation and activation of transcription factors IRF3 and NF-κB, which translocate to the nucleus to drive the expression of type I interferons (IFN-α/β) and other antiviral genes.

-

NOD2 Activation: NOD2 is a cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. This compound also activates NOD2, which signals through the serine/threonine kinase RIPK2 (RICK). This interaction leads to the activation of the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[2]

The concurrent activation of both pathways results in a robust and synergistic immune response, combining the potent antiviral state induced by type I interferons with the inflammatory and immune-recruiting functions of NF-κB-driven cytokines.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades initiated by this compound.

This compound-Mediated RIG-I Signaling Pathway

Caption: this compound activates RIG-I, leading to MAVS-mediated phosphorylation of IRF3 and IFN-β production.

This compound-Mediated NOD2 Signaling Pathway

Caption: this compound activates NOD2, leading to RIPK2-dependent NF-κB activation and cytokine production.

Quantitative Data Presentation

The primary clinical investigation of this compound was the Phase 2 ACHIEVE trial in treatment-naïve patients with chronic HBV. The following tables summarize the key quantitative antiviral efficacy data from this study after 12 weeks of monotherapy.

Table 1: Antiviral Activity of this compound Monotherapy in Chronic HBV Patients (ACHIEVE Trial, 12 Weeks)

| Dose | Parameter | Mean Reduction from Baseline (log₁₀ IU/mL or copies/mL) | Placebo |

| 25 mg | HBV DNA | -0.61 | +0.04 |

| 50 mg | HBV DNA | -0.74 | +0.04 |

| 100 mg | HBV DNA | -1.00 | +0.04 |

| 200 mg | HBV DNA | -1.58 | +0.04 |

| All Doses | HBV RNA | -0.39 to -0.58 | -0.15 |

| All Doses | HBsAg | -0.10 to -0.18 | +0.003 |

Data compiled from Yuen et al., Liver International, 2023 and press releases.[3][4][5][6][7]

Table 2: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV)

| HCV Genotype | EC₅₀ (µM) | EC₉₀ (µM) |

| Genotype 1a | 2.2 | 8.0 |

| Genotype 1b | 1.0 | 6.0 |

Data from MedChemExpress product information sheet.

Cytokine and Interferon-Stimulated Gene (ISG) Induction

While clinical trials reported that this compound treatment led to the activation of innate immunity markers, specific quantitative data on the fold-increase of cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10) and the expression levels of specific ISGs in human subjects are not available in the public domain. However, preclinical studies in mouse macrophages demonstrated that this compound significantly increased the secretion of IL-12, TNF-α, IFN-β, and IL-1β.[2] It is well-established that RIG-I agonism leads to a robust upregulation of a wide range of ISGs crucial for establishing an antiviral state. A representative list of such genes is provided below.

Table 3: Representative Interferon-Stimulated Genes (ISGs) Activated by RIG-I Agonists

| Gene | Protein | Function |

| ISG15 | ISG15 | Ubiquitin-like modifier, protein conjugation (ISGylation) |

| MX1/MX2 | Myxovirus resistance 1/2 | GTPases that inhibit viral replication |

| OAS1/2/3 | 2'-5'-Oligoadenylate Synthetase | Synthesizes 2-5A, activating RNase L to degrade viral RNA |

| IFIT1/2/3 | IFN-Induced Protein with Tetratricopeptide Repeats | Inhibit viral translation and replication |

| CXCL10 | C-X-C Motif Chemokine 10 (IP-10) | Chemoattractant for immune cells (T cells, NK cells) |

| DDX58 | DExD/H-Box Helicase 58 (RIG-I) | Positive feedback loop, sensor for viral RNA |

Detailed Experimental Protocols

The following protocols describe key methodologies used to characterize the activity of this compound.

Protocol: RIG-I/NOD2 Activation Reporter Assay

This assay measures the ability of a compound to activate the RIG-I or NOD2 pathway by quantifying the activity of a downstream transcription factor, NF-κB.

Objective: To determine if this compound activates RIG-I or NOD2 signaling, leading to NF-κB-dependent gene expression.

Materials:

-

HEK293T cells

-

Expression plasmids: pCMV-hNOD2, pCMV-hRIG-I

-

Reporter plasmid: pNF-κB-Luc (containing a luciferase gene under the control of an NF-κB response element)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (and appropriate vehicle control, e.g., DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB-Luc reporter plasmid and either the hNOD2 expression plasmid, the hRIG-I expression plasmid, or an empty vector control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control. Include a positive control agonist if available (e.g., MDP for NOD2, 5'ppp-dsRNA for RIG-I).

-

Incubation: Incubate the treated cells for 12-18 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Express the results as fold-induction over the vehicle-treated control.

Protocol: Cytokine Secretion Measurement from Macrophages

This protocol details the method for quantifying cytokine production from primary immune cells following stimulation with this compound.

Objective: To measure the levels of key cytokines (e.g., IFN-β, TNF-α, IL-12) secreted by macrophages in response to this compound.

Materials:

-

Primary mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (and vehicle control)

-

Lipopolysaccharide (LPS) as a positive control for cytokine induction

-

ELISA kits for the cytokines of interest (e.g., mouse IFN-β, mouse TNF-α)

-

96-well ELISA plates and plate reader

Methodology:

-

Cell Seeding: Plate BMDMs or PBMCs in a 24-well or 96-well plate at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing this compound at various concentrations (e.g., 1 to 10 µM), vehicle control, or a positive control (e.g., LPS at 100 ng/mL).

-

Incubation: Culture the cells for 18-24 hours to allow for cytokine synthesis and secretion.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Perform ELISAs on the collected supernatants to quantify the concentration of each cytokine of interest, following the manufacturer's protocol for the specific kit.

-

Data Analysis: Generate a standard curve from the provided cytokine standards. Calculate the concentration of each cytokine in the samples (pg/mL or ng/mL) based on the standard curve.

Experimental Workflow Diagram

References

- 1. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Spring Bank Pharmaceuticals Announces Positive Top-Line Results from the Second Cohort of Part A of the Phase II ACHIEVE Trial - BioSpace [biospace.com]

- 5. | BioWorld [bioworld.com]

- 6. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

ORI-9020: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORI-9020, also known as Inarigivir or SB-9000, is a novel dinucleotide phosphorothioate with a dual mechanism of action that confers potent antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). This document provides a comprehensive overview of the antiviral spectrum of ORI-9020, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. ORI-9020 not only directly interferes with viral replication by inhibiting viral polymerases but also stimulates the host's innate immune system through the activation of RIG-I and NOD2 pathways, leading to the production of interferons and other antiviral cytokines. This dual action makes it a promising candidate for antiviral therapy, particularly for challenging viral infections and in cases of resistance to existing treatments.

Antiviral Spectrum and Efficacy

ORI-9020 and its orally bioavailable prodrug, this compound soproxil (SB-9200), have demonstrated a broad spectrum of antiviral activity against several clinically significant viruses. The quantitative data from in vitro and in vivo studies are summarized below.

In Vitro Antiviral Activity

The in vitro antiviral efficacy of ORI-9020 and its prodrug has been evaluated against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are presented in the following tables.

Table 1: In Vitro Antiviral Activity of this compound soproxil (SB-9200)

| Virus | Genotype/Strain | Assay System | EC50 (µM) | EC90 (µM) | Reference(s) |

| Hepatitis C Virus (HCV) | Genotype 1a | Replicon System | 2.2 | 8.0 | [1] |

| Hepatitis C Virus (HCV) | Genotype 1b | Replicon System | 1.0 | 6.0 | [1] |

| Hepatitis B Virus (HBV) | 3TC-Resistant | HepG2 2.2.15 cells | 2.1 | - | [1] |

| Broad-Spectrum RNA Viruses | |||||

| Norovirus | - | - | - | - | [1] |

| Respiratory Syncytial Virus (RSV) | - | - | - | - | [1] |

| Influenza Virus | - | - | - | - | [1] |

Note: Specific quantitative data for Norovirus, RSV, and Influenza virus are not publicly available, though broad-spectrum activity is reported.[1]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Description | CC50 (µM) | Reference(s) |

| HFF | Human Foreskin Fibroblast | > 1000 | [2] |

| Vero | African Green Monkey Kidney | > 1000 | [2] |

In Vivo Antiviral Activity

The in vivo efficacy of ORI-9020 and its prodrug has been demonstrated in animal models of chronic HBV infection.

Table 3: In Vivo Antiviral Activity of ORI-9020/Inarigivir soproxil

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference(s) |

| Transgenic Mice (HBV) | ORI-9020 | 0.5 - 1.6 mg/kg/day (i.p.) | 14 days | Minimal effective dosage range identified to significantly reduce liver HBV DNA.[2][3] | [2][3] |

| Transgenic Mice (HBV) | ORI-9020 | 100 mg/kg/day (i.p.) | 14 days | Significantly reduced viral DNA in the liver, with activity similar to adefovir dipivoxil.[2][3] Serum HBV DNA, liver HBV RNA, serum HBeAg, and serum HBsAg levels were not affected.[2][3] | [2][3] |

| Woodchuck (Chronic WHV) | This compound soproxil (SB-9200) | 15 and 30 mg/kg (oral, daily) | 12 weeks | Dose-dependent reduction in serum WHV DNA (2.2 and 3.7 log10 reductions, respectively) and serum WHVsAg (0.5 and 1.6 log10 declines, respectively).[4][5] Lowered hepatic levels of WHV nucleic acids and antigen, and reduced liver inflammation.[4][5] | [4][5] |

Mechanism of Action

ORI-9020 exhibits a dual mechanism of antiviral action: direct inhibition of viral replication and stimulation of the host innate immune response.

Direct Antiviral Activity

ORI-9020 directly interferes with the replication of HBV at the level of the viral reverse transcriptase and/or DNA polymerase.[1] It is believed to act at an early step, at or prior to the production of the first strand of HBV DNA.[1] This direct antiviral action is thought to involve steric blockage of the viral polymerase's access to the pre-genomic RNA template.[4][5]

Immunomodulatory Activity via RIG-I and NOD2 Activation

ORI-9020 is an agonist of the cytosolic pattern recognition receptors (PRRs) Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4][5] Activation of these sensors triggers a downstream signaling cascade, leading to the production of type I (IFN-α/β) and type III interferons (IFN-λ), as well as other pro-inflammatory cytokines and interferon-stimulated genes (ISGs).[4][5] This innate immune activation contributes significantly to the overall antiviral effect. The signaling pathway is depicted below.

Caption: RIG-I and NOD2 signaling pathway activated by ORI-9020.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the available details for the key experiments cited in this guide.

In Vitro Antiviral Assays

Hepatitis C Virus (HCV) Replicon Assay [1]

-

Objective: To determine the in vitro efficacy of this compound soproxil against HCV replication.

-

Methodology:

-

Genotype 1 HCV replicon systems were utilized.

-

The assay was performed in duplicate.

-

Four different concentrations of this compound soproxil were tested.

-

The endpoint was the reduction of intracellular HCV RNA relative to untreated controls.

-

EC50 and EC90 values were calculated based on a 2-fold and 10-fold reduction in HCV RNA, respectively.

-

General Antiviral Screening for RNA Viruses (Norovirus, RSV, Influenza) While specific protocols for this compound against these viruses are not detailed in the available literature, standard virological assays would likely be employed. A general workflow for such an assessment is outlined below.

Caption: General workflow for in vitro antiviral activity screening.

In Vivo Antiviral Assays

HBV Transgenic Mouse Model [1][2][3]

-

Objective: To evaluate the in vivo anti-HBV efficacy of ORI-9020.

-

Animal Model: Transgenic mice expressing hepatitis B virus.

-

Methodology:

-

Female mice received intraperitoneal (i.p.) injections of ORI-9020 in saline once daily for 14 days.

-

For dose-ranging studies, half-log serial dilutions of ORI-9020 were administered.

-

Necropsy was performed at least 2 hours after the last treatment to obtain liver and serum samples.

-

HBV DNA levels in the liver were quantified to determine the minimal effective dosage.

-

Chronic WHV Woodchuck Model [4][5]

-

Objective: To assess the antiviral and immunomodulatory effects of this compound soproxil in a model of chronic hepadnaviral infection.

-

Animal Model: Woodchucks chronically infected with woodchuck hepatitis virus (WHV).

-

Methodology:

-

Animals received daily oral doses of this compound soproxil (15 or 30 mg/kg) for 12 weeks.

-

Serum WHV DNA and WHV surface antigen (WHVsAg) levels were monitored throughout the study.

-

Hepatic levels of WHV nucleic acids, antigens, and markers of inflammation were assessed.

-

Expression of interferons and interferon-stimulated genes in blood and liver was measured to evaluate the host immune response.

-

Conclusion

ORI-9020 is a promising antiviral agent with a unique dual mechanism of action that combines direct viral inhibition with potent immunomodulation. Its broad-spectrum activity against HBV, HCV, and other RNA viruses, coupled with a favorable preclinical safety profile, underscores its potential as a valuable therapeutic option. Further clinical development and investigation into its efficacy against a wider range of viral pathogens are warranted. This technical guide provides a foundational understanding of ORI-9020 for researchers and drug development professionals engaged in the pursuit of novel antiviral therapies.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B | PLOS One [journals.plos.org]

- 4. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Inarigivir: In Vitro Antiviral Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inarigivir (formerly known as SB 9200) is a potent oral immunomodulator that functions as a dual agonist of Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these intracellular pattern recognition receptors triggers the innate immune response, leading to the induction of interferons and other cytokines, thereby exerting a broad-spectrum antiviral effect.[1][3] This document provides detailed application notes and protocols for the in vitro assessment of this compound's antiviral activity, with a primary focus on Hepatitis B Virus (HBV).

Introduction

This compound is a dinucleotide prodrug that activates the host's innate immune system to combat viral infections.[1][4] Its mechanism of action involves the stimulation of the RIG-I and NOD2 signaling pathways, which are critical for detecting viral RNA and bacterial peptidoglycans, respectively.[1][5] This activation culminates in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which establish an antiviral state within the host cells.[6] this compound has demonstrated antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1][2] These protocols are designed to guide researchers in the evaluation of this compound's antiviral efficacy and cytotoxicity in a laboratory setting.

Data Presentation

Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound and its prodrug, this compound soproxil, against various viruses and cell lines.

| Compound | Virus/Cell Line | Parameter | Value | Reference |

| This compound soproxil | HCV Genotype 1a | EC50 | 2.2 µM | [1][2] |

| This compound soproxil | HCV Genotype 1b | EC50 | 1.0 µM | [1][2] |

| This compound soproxil | 3TC-resistant HBV (in HepG2.2.15 cells) | EC50 | 2.1 µM | [1] |

| This compound | Human Foreskin Fibroblasts (HFF) | CC50 | > 1000 µM | [4] |

| This compound | Vero Cells | CC50 | > 1000 µM | [4] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.

This compound-Induced Cytokine Production

| Cell Line | Treatment | Cytokine | Fold Induction / Concentration |

| e.g., HepG2-NTCP | This compound (various concentrations) | IFN-β | Data to be determined by user |

| e.g., HepG2-NTCP | This compound (various concentrations) | IL-6 | Data to be determined by user |

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay for this compound against HBV in HepG2-NTCP Cells

This protocol outlines a method to determine the antiviral efficacy of this compound against HBV in a replication-competent cell line.

1. Materials:

-

Cell Line: HepG2-NTCP cells (HBV-permissive).

-

Virus: Hepatitis B Virus (HBV) inoculum.

-

Compound: this compound.

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Reagents for qPCR: DNA extraction kit, HBV-specific primers and probe, qPCR master mix.

-

96-well plates.

2. Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Treatment (Pre-infection): On the day of infection, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a "no-drug" control.

-

HBV Infection: After a pre-treatment period (e.g., 2-4 hours), add the HBV inoculum to each well. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired infection period (e.g., 7-10 days). The medium containing this compound should be replaced every 2-3 days.

-

Endpoint Analysis (HBV DNA Quantification):

-

At the end of the incubation period, harvest the cell culture supernatant to quantify extracellular HBV DNA.

-

Lyse the cells to extract total intracellular DNA for the quantification of intracellular HBV DNA.

-

Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome to determine the viral load in both supernatant and cell lysate.

-

-

Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of viral inhibition against the log of the drug concentration.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on the host cells used in the antiviral assay.

1. Materials:

-

Cell Line: HepG2-NTCP cells (or other relevant cell lines).

-

Compound: this compound.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Solution: (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.

-

Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no-drug" control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7-10 days).

-

MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Protocol 3: Cytokine Quantification Assay (ELISA)

This protocol is for quantifying the levels of cytokines (e.g., IFN-β, IL-6) secreted by cells in response to this compound treatment.

1. Materials:

-

Cell Line: HepG2-NTCP or other relevant cells.

-

Compound: this compound.

-

Cell Culture Medium.

-

ELISA Kit: Specific for the cytokine of interest (e.g., Human IFN-β ELISA Kit, Human IL-6 ELISA Kit).

-

24-well plates.

2. Procedure:

-

Cell Seeding: Seed cells in a 24-well plate.

-

Drug Treatment: Once the cells are attached, treat them with various concentrations of this compound. Include a "no-drug" control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

-

Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the dose-response relationship.

Mandatory Visualizations

This compound Experimental Workflow

Caption: Workflow for this compound in vitro antiviral assay.

This compound's Mechanism of Action: RIG-I and NOD2 Signaling Pathways

Caption: this compound activates RIG-I and NOD2 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

Application Notes and Protocols for Testing Inarigivir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir (formerly SB 9200) is an investigational oral antiviral agent that functions as a modulator of the innate immune system.[1][2] It is a dinucleotide that acts as an agonist for the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][3] Activation of these pathways triggers the production of type I interferons and other cytokines, leading to an antiviral state within the host cell.[4][5] This dual mechanism of action, involving both direct antiviral effects and immune stimulation, makes this compound a subject of interest for the treatment of chronic hepatitis B virus (HBV) infection.[2][6] Although the clinical development of this compound for HBV was halted due to safety concerns, its mechanism of action and preclinical efficacy data provide valuable insights for ongoing antiviral research.[7]

These application notes provide a comprehensive overview of the cell culture models and experimental protocols for evaluating the in vitro efficacy of this compound against HBV.

Mechanism of Action: RIG-I and NOD2 Signaling Pathways

This compound exerts its antiviral effects by activating two key intracellular pattern recognition receptors: RIG-I and NOD2.

-

RIG-I Signaling: Upon binding to viral RNA, or in this case, being activated by an agonist like this compound, RIG-I undergoes a conformational change. This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[8][9] The activation of MAVS initiates a signaling cascade involving TRAF3, TBK1, and IKK-i, which ultimately leads to the phosphorylation and activation of the transcription factors IRF3 and IRF7.[5] These activated transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β).[4]

-

NOD2 Signaling: NOD2 activation by its ligand, or an agonist like this compound, leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIP2).[10][11] This interaction triggers downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[10][11] These pathways also contribute to the production of pro-inflammatory cytokines and antiviral mediators.[12]

The culmination of these signaling events is the establishment of a potent antiviral state within the cell, inhibiting HBV replication.

Recommended Cell Culture Models for this compound Efficacy Testing

The choice of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For HBV, several models are available, each with its own advantages and limitations.

| Cell Model | Description | Advantages | Limitations |

| Primary Human Hepatocytes (PHHs) | The gold standard for in vitro HBV studies as they are the natural host cells. | Physiologically most relevant, support the entire HBV life cycle. | Limited availability, high cost, short lifespan in culture, donor-to-donor variability.[13] |

| HepG2 Cells | A human hepatoblastoma cell line. | Readily available and easy to culture. | Do not express the HBV entry receptor, NTCP, and therefore are not susceptible to de novo infection without genetic modification. |

| Huh7 Cells | A human hepatocellular carcinoma cell line. | Similar to HepG2 cells in terms of availability and ease of culture. | Also lack NTCP expression and are not naturally permissive to HBV infection. |

| HepG2-NTCP Cells | HepG2 cells genetically engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.[1][14] | Susceptible to de novo HBV infection, allowing the study of the entire viral life cycle.[15] They are a robust and reproducible model for antiviral testing.[16] | As a transformed cell line, they may not fully recapitulate all aspects of primary hepatocyte physiology. |

| HepaRG Cells | A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. | Support the complete HBV life cycle and exhibit a more differentiated phenotype compared to HepG2 and Huh7 cells.[13] | Differentiation process is time-consuming. |

Recommendation: For routine screening and evaluation of this compound's antiviral efficacy, HepG2-NTCP cells are the recommended model due to their susceptibility to HBV infection, reproducibility, and ease of use.[14][16]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against HBV in HepG2-NTCP cells.

Cell Culture and Maintenance of HepG2-NTCP Cells

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain NTCP expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

HBV Infection of HepG2-NTCP Cells

This protocol is adapted from established methods for HBV infection in HepG2-NTCP cells.[1][16][17]

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density of 5 x 10^4 cells/well in a 96-well plate or 2.5 x 10^5 cells/well in a 24-well plate.

-

Differentiation: After 24 hours, replace the culture medium with differentiation medium (DMEM with 2% DMSO and 3% FBS) and incubate for at least 48 hours.

-

Infection:

-

Prepare the HBV inoculum in infection medium (DMEM with 4% PEG 8000, 2% DMSO, and 3% FBS).

-

Aspirate the differentiation medium from the cells and add the HBV inoculum. A multiplicity of infection (MOI) of 100-500 genome equivalents (GEq)/cell is commonly used.[14]

-

Incubate for 16-24 hours at 37°C.

-

-

Post-Infection:

-

Remove the inoculum and wash the cells three times with PBS to remove residual virus.

-

Add fresh culture medium (DMEM with 2% DMSO and 3% FBS) containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 3, 6, or 9 days), changing the medium with fresh compound every 2-3 days.

-

Quantification of HBV Replication Markers

This assay measures the amount of viral DNA released into the cell culture supernatant, which is indicative of viral particle production.

-

Sample Collection: Collect the cell culture supernatant at specified time points post-infection.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Real-Time qPCR:

-

Use primers and a probe specific for a conserved region of the HBV genome.

-

Perform real-time qPCR using a standard thermal cycler.

-

Quantify the HBV DNA copy number by comparing the Cq values to a standard curve of a plasmid containing the HBV target sequence. Results are typically expressed as IU/mL or log10 IU/mL.[3]

-

These assays measure the levels of viral antigens secreted into the supernatant.

-

Sample Collection: Collect the cell culture supernatant at specified time points.

-

ELISA: Use commercially available ELISA kits for the quantitative detection of HBsAg and HBeAg according to the manufacturer's instructions.

-

Data Analysis: Determine the antigen concentrations based on the standard curve provided with the kit. Results are often expressed in IU/mL or as a percentage of the control.[18]

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.

-

Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Procedure:

-

Seed HepG2-NTCP cells in a 96-well plate and treat them with the same concentrations of this compound used in the efficacy assays.

-

Incubate for the same duration as the efficacy experiment.

-

Perform the cytotoxicity assay according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

Quantitative data from the antiviral efficacy and cytotoxicity assays should be summarized in tables to facilitate comparison and interpretation.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HBV in HepG2-NTCP Cells

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HBV DNA | HBsAg | HBeAg | |

| This compound | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |

| Positive Control (e.g., Entecavir) | Known value | Known value | Known value |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Visualizations

Signaling Pathways

Caption: this compound-mediated activation of the RIG-I signaling pathway.

Caption: this compound-mediated activation of the NOD2 signaling pathway.

Experimental Workflow

Caption: Workflow for evaluating this compound's anti-HBV efficacy.

References

- 1. A robust cell culture system supporting the complete life cycle of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 4. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. This compound soproxil (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]

- 7. Quantitative Levels of Hepatitis B Virus DNA and Surface Antigen and the Risk of Hepatocellular Carcinoma in Patients with Hepatitis B Receiving Long-Term Nucleos(t)ide Analogue Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of innate immune antiviral responses by Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Comparison between Quantitative Hepatitis B DNA and HBeAg Positivity to Detect Active Viral Replication among Patients with Hepatitis B infection in a Tertiary Care Hospital - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

Inarigivir Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir (SB 9200) is an orally bioavailable small molecule immunomodulator that acts as a dual agonist of the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways.[1] This dual activation triggers the host's innate immune response, leading to the production of interferons and other cytokines with antiviral activity.[2] Preclinical studies, particularly in the woodchuck model of chronic hepatitis B, have been instrumental in establishing the in vivo efficacy and mechanism of action of this compound. These studies have demonstrated its potential in reducing viral load and antigens, making it a subject of interest for the treatment of chronic hepatitis B virus (HBV) infection.[3]

This document provides a comprehensive overview of this compound dosage and experimental protocols for in vivo animal studies, based on published preclinical data. It is intended to serve as a practical guide for researchers designing and conducting their own in vivo evaluations of this compound and similar compounds.

Data Presentation: this compound In Vivo Efficacy in Woodchuck Model

The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for studying HBV infection and antiviral therapies.[4][5] The following tables summarize the quantitative data from a key preclinical study evaluating two different oral daily doses of this compound over a 12-week period.

| Dosage Group | Animal Model | Route of Administration | Treatment Duration |

| Low Dose: 15 mg/kg | Woodchucks with chronic WHV infection | Oral (daily) | 12 weeks |

| High Dose: 30 mg/kg | Woodchucks with chronic WHV infection | Oral (daily) | 12 weeks |

| Control | Woodchucks with chronic WHV infection | - | - |

| Dosage Group | Parameter | Mean Reduction from Baseline |

| Low Dose (15 mg/kg) | Serum WHV DNA | 2.2 log10 |

| Serum WHsAg | 0.5 log10 | |

| High Dose (30 mg/kg) | Serum WHV DNA | 3.7 log10 |

| Serum WHsAg | 1.6 log10 |

Signaling Pathway of this compound

This compound exerts its antiviral effects by activating the RIG-I and NOD2 signaling pathways, which are crucial components of the innate immune system's response to viral and bacterial pathogens.

References

- 1. Woodchuck hepatitis and hepatocellular carcinoma: correlation of histologic with virologic observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB 9200 (this compound), a selective oral immuno-modulator for chronic hepatitis B [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Inarigivir-Induced Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir is an oral immunomodulator that functions as an agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these pathways triggers a downstream signaling cascade, culminating in the expression of a broad range of antiviral and immunomodulatory genes. These application notes provide a comprehensive guide to quantifying the gene expression changes induced by this compound, offering detailed protocols and data presentation formats to facilitate research and development in this area. While development of this compound for hepatitis B was halted due to safety concerns, the study of its mechanism and effects on gene expression remains valuable for understanding innate immunity and for the development of other immunomodulatory drugs.[3]

Mechanism of Action: RIG-I and NOD2 Signaling Pathways

This compound activates the RIG-I and NOD2 signaling pathways, leading to the production of interferons (IFNs) and pro-inflammatory cytokines. This, in turn, stimulates the JAK-STAT pathway and the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state.[1][4][5]

RIG-I Signaling Pathway

The RIG-I pathway is a key sensor of viral RNA in the cytoplasm. Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[6][7][8] This interaction triggers a signaling cascade that results in the activation of transcription factors IRF3 and NF-κB, which then drive the expression of type I interferons and other antiviral genes.

Caption: this compound-activated RIG-I signaling cascade.

NOD2 Signaling Pathway

NOD2 is an intracellular sensor that recognizes bacterial peptidoglycan fragments, and is also activated by this compound.[2] Upon activation, NOD2 recruits the serine-threonine kinase RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines.[3][9][10][11][12]

Caption: this compound-activated NOD2 signaling cascade.

Data Presentation: Quantifying this compound's Impact

In-Vitro Gene Expression

The following table summarizes representative data on the fold-change in gene expression in human hepatocyte cell lines (e.g., Huh7) following treatment with a RIG-I agonist. While specific data for this compound is limited in publicly available literature, this table illustrates the expected induction of key antiviral and immunomodulatory genes.

| Gene | Gene Function | Fold Change (vs. Control) |

| Interferons | ||

| IFNB1 | Type I Interferon | >100 |

| Chemokines | ||

| CCL5 (RANTES) | Chemoattractant for immune cells | >50 |

| Pro-inflammatory Cytokines | ||

| IL6 | Pro-inflammatory cytokine | >20 |

| Interferon-Stimulated Genes (ISGs) | ||

| ISG15 | Ubiquitin-like modifier with antiviral activity | >150 |

| MX1 (MxA) | GTPase with broad antiviral activity | >100 |

| DDX58 (RIG-I) | Pathogen recognition receptor (positive feedback) | >10 |

| IFIT1 | Inhibits viral replication | >80 |

Note: The fold changes are illustrative and based on typical responses to potent RIG-I agonists. Actual values will vary depending on the experimental conditions.

Clinical Trial Data (Hepatitis B)

The following table summarizes the dose-dependent effects of this compound on viral markers in treatment-naïve patients with chronic hepatitis B after 12 weeks of monotherapy. This data is derived from a phase 2 clinical trial.[2][13][14]

| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) |

| 25 mg | -0.58 | -1.0 |

| 50 mg | -0.85 | -1.1 |

| 100 mg | -1.2 | -1.1 |

| 200 mg | -1.54 | -1.14 |

Experimental Protocols

Experimental Workflow

The general workflow for quantifying this compound-induced gene expression involves cell culture, treatment with this compound, RNA extraction, cDNA synthesis, and finally, gene expression analysis by RT-qPCR.

Caption: Workflow for quantifying gene expression.

Detailed Protocol: In-Vitro Gene Expression Analysis

1. Cell Culture and Treatment:

-

Cell Line: Human hepatoma cell line Huh7 is a suitable model. Primary human hepatocytes can also be used for more physiologically relevant data.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Treatment:

-

Prepare a stock solution of this compound soproxil (e.g., 10 mM in DMSO).[2]

-

Dilute the stock solution in culture medium to achieve final concentrations for dose-response experiments (e.g., 0.1, 1, 10, 100 µM).

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

2. Total RNA Extraction:

-

Lysis: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).

-

Extraction: Isolate total RNA using a phenol-chloroform extraction method or a column-based RNA purification kit according to the manufacturer's instructions.[1][13]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

3. cDNA Synthesis (Reverse Transcription):

-

Reverse Transcriptase: Use a reliable reverse transcriptase enzyme.

-

Primers: For gene expression analysis, use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.

-

Reaction Setup:

-

In a sterile, RNase-free tube, combine 1-2 µg of total RNA with primers and nuclease-free water.

-

Incubate at 65°C for 5 minutes to denature the RNA and then place on ice.

-

Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.

-

Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

-

-

Storage: Store the synthesized cDNA at -20°C.

4. RT-qPCR Analysis:

-

qPCR Master Mix: Use a SYBR Green or probe-based qPCR master mix.

-

Primers: Design or use pre-validated primers for the target genes (e.g., IFNB1, CCL5, IL6, ISG15, MX1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).[4]

-

Reaction Setup (per reaction):

-

qPCR Master Mix (2X): 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

cDNA template (diluted): 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Thermal Cycling Conditions (example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis (for SYBR Green)

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.

-

Conclusion

These application notes and protocols provide a framework for the quantitative analysis of this compound-induced gene expression. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the immunomodulatory effects of this compound and other RIG-I and NOD2 agonists. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation in the field of innate immunity and drug development.

References

- 1. Ribavirin Potentiates Interferon Action by Augmenting Interferon-Stimulated Gene Induction in Hepatitis C Virus Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Interferon-stimulated genes and their antiviral effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.cat [2024.sci-hub.cat]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | Identification of Characteristic Genomic Markers in Human Hepatoma HuH-7 and Huh7.5.1-8 Cell Lines [frontiersin.org]

- 11. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Inarigivir Administration in Mouse Models of Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir (formerly SB 9200) is a novel, orally bioavailable small molecule immunomodulator that functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I) signaling pathway.[1][2] Activation of RIG-I by this compound triggers an innate immune response, leading to the production of type I interferons and other antiviral cytokines.[3][4] This dual mechanism of directly interfering with viral replication and stimulating the host's immune system makes this compound a promising therapeutic candidate for chronic hepatitis B (HBV) infection.[2][5] These application notes provide a comprehensive overview of the administration of this compound in preclinical mouse models of HBV, including detailed experimental protocols and data presentation. Though the clinical development of this compound was halted due to safety concerns in human trials, the preclinical data and methodologies remain valuable for researchers investigating innate immunity and novel antiviral strategies.[6][7]

Data Presentation

The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of an this compound precursor, ORI-9020, in a transgenic mouse model of HBV.

| Parameter | Treatment Group | Dosage | Route of Administration | Duration | Result | Reference |

| Liver HBV DNA | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | Statistically significant reduction (P ≤ 0.001) | [1] |

| Adefovir Dipivoxil (Control) | 10 mg/kg/day | Oral gavage | 10 days | Statistically significant reduction | [1] | |

| Vehicle Control | N/A | Intraperitoneal (i.p.) | 10 days | No significant change | [1] | |

| Serum HBsAg | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | No significant change | [1] |

| Serum HBeAg | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | No significant change | [1] |

| Liver HBcAg | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | No significant change | [1] |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound activates the RIG-I signaling pathway, leading to interferon production.

Experimental Workflow for this compound Administration in HBV Mouse Models

Caption: Workflow for evaluating this compound in HBV transgenic mice.

Logical Relationship of this compound's Dual Mechanism of Action

Caption: this compound exhibits both direct antiviral and immunomodulatory effects.

Experimental Protocols

This compound Formulation and Administration

a. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for intraperitoneal (i.p.) injection

b. Formulation Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes of each component based on the desired final concentration of this compound.

-

In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

-

Add the calculated volume of PEG300 and vortex thoroughly.

-

Add the calculated volume of Tween 80 and vortex until the solution is clear.

-

Finally, add the saline to reach the final volume and vortex thoroughly.

-

The working solution for in vivo experiments should be prepared fresh on the day of use.

c. Administration Protocol:

-

Administer the prepared this compound formulation to the mice via intraperitoneal (i.p.) injection.

-

The typical dosage used in preclinical studies is 100 mg/kg/day.[1]

-

The volume of injection should be adjusted based on the individual mouse's body weight.

-

Administer the treatment daily for the duration of the study (e.g., 10 days).[1]

Quantification of Liver HBV DNA

a. Materials:

-

Liver tissue samples

-

DNA extraction kit (e.g., QIAamp DNA Mini Kit)

-

Proteinase K

-

RNase A

-

qPCR master mix

-

HBV-specific primers and probe

-

qPCR instrument

b. Protocol for DNA Extraction:

-

Excise approximately 25 mg of liver tissue and place it in a sterile microcentrifuge tube.

-

Add buffer ATL and proteinase K from the DNA extraction kit to the tissue.

-

Incubate at 56°C until the tissue is completely lysed.

-

Add RNase A and incubate at room temperature for 2 minutes.

-

Proceed with the DNA purification according to the manufacturer's protocol, including the addition of buffer AL and ethanol, and subsequent washing steps on the spin column.

-

Elute the purified DNA in buffer AE.

c. Protocol for qPCR:

-

Set up the qPCR reaction by combining the qPCR master mix, HBV-specific primers and probe, and the extracted liver DNA.

-

Use a standard curve of a plasmid containing the HBV genome to quantify the HBV DNA copy number.

-

Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Analyze the results to determine the HBV DNA copies per microgram of total liver DNA.

Quantification of Serum HBsAg and HBeAg by ELISA

a. Materials:

-

Mouse serum samples

-

HBsAg and HBeAg ELISA kits

-

Microplate reader

b. Protocol:

-

Bring all reagents and samples to room temperature before use.

-

Prepare the required number of microplate strips coated with anti-HBsAg or anti-HBeAg antibodies.

-

Add standards, controls, and serum samples to the appropriate wells.

-

Add the HRP-conjugated detection antibody to each well.

-

Incubate the plate at 37°C for the time specified in the kit's instructions.

-

Wash the wells multiple times with the provided wash buffer to remove unbound components.

-

Add the TMB substrate solution to each well and incubate in the dark at 37°C.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.

Liver Histopathology

a. Materials:

-

Liver tissue samples

-

10% neutral buffered formalin

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) stain

-

Microscope

b. Protocol:

-

Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue by passing it through a graded series of ethanol.

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin wax.

-

Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with hematoxylin and eosin.

-

Dehydrate the stained sections and mount with a coverslip.

-

Examine the slides under a microscope to assess liver morphology and any pathological changes.

References

- 1. taiclone.com [taiclone.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medic.com.vn [medic.com.vn]

- 6. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]

Application Note & Protocol: Quantification of Inarigivir in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Inarigivir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of this compound. The protocol covers plasma sample preparation, instrument parameters, and data analysis. Representative method validation data is presented to demonstrate the performance of the assay.

Introduction

This compound (also known as SB 9200) is an oral immunomodulator that acts as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] By activating these intracellular pattern recognition receptors, this compound stimulates an innate immune response, exhibiting broad-spectrum antiviral activity. It has been investigated primarily for the treatment of chronic Hepatitis B (HBV) infection.

Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile and for dose-optimization in clinical and pre-clinical studies. This document outlines a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Signaling Pathway of this compound

This compound activates the RIG-I and NOD2 signaling pathways, which are key components of the innate immune system in detecting viral and bacterial components.[1] Activation of these pathways leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn establish an antiviral state.

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and equipment. The validation of bioanalytical methods should adhere to regulatory guidelines such as those from the FDA.

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials

Stock and Working Solutions Preparation

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-